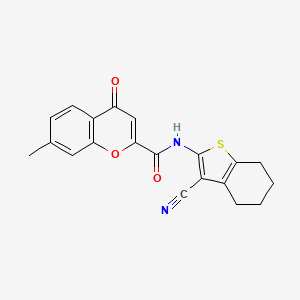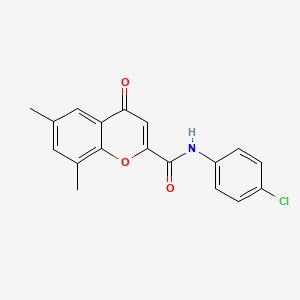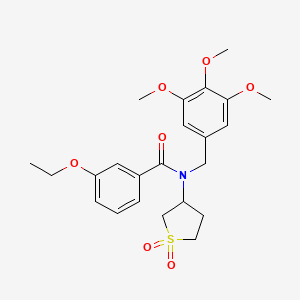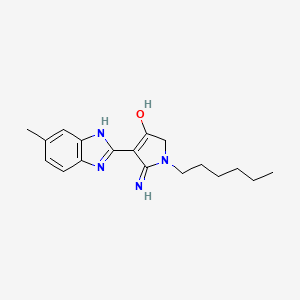
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (CHEBI:116958) is a compound with the following chemical structure:
C14H12N4O4S
. It belongs to the class of aromatic amides and heteroarenes . Now, let’s explore its properties and applications.Chemical Reactions Analysis
Types of Reactions:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated.
Major Products:: The major products formed from these reactions would depend on the specific reaction conditions and substrates involved. Further experimental studies are necessary to determine the precise outcomes.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers may explore this compound as a potential lead structure for drug development due to its unique chemical scaffold.
Organic Synthesis: It could serve as a building block for the synthesis of more complex molecules.
Biological Activity: Investigating its biological effects, such as enzyme inhibition or receptor binding, could reveal its therapeutic potential.
Anticancer Properties: Given its structural features, it might exhibit anticancer activity.
Materials Science: Its properties may find applications in materials science, such as polymers or coatings.
Mechanism of Action
The exact mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects remains unknown. Researchers would need to investigate its molecular targets and associated pathways.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, further exploration could reveal related structures and highlight the uniqueness of this compound.
Properties
Molecular Formula |
C20H16N2O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O3S/c1-11-6-7-13-15(23)9-17(25-16(13)8-11)19(24)22-20-14(10-21)12-4-2-3-5-18(12)26-20/h6-9H,2-5H2,1H3,(H,22,24) |
InChI Key |
NQQRPIAGYSGRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-ethyl-1H-indol-3-yl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11392103.png)
![{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone](/img/structure/B11392108.png)
![N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide](/img/structure/B11392110.png)

![Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392138.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11392146.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392153.png)
![5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392154.png)
![1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11392158.png)

![10-(3-chlorobenzyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11392166.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11392168.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392174.png)
